1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one
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Overview
Description
1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-fluoro-2-hydroxyacetophenone and 2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom and hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, chalcones are known to inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(5-Fluoro-2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one: Contains a phenyl ring instead of a furan ring, which may affect its reactivity and applications.
Uniqueness
1-(5-Fluoro-2-hydroxyphenyl)-3-(2-furyl)-prop-2-en-1-one is unique due to the presence of both a fluorine atom and a furan ring. These structural features may enhance its chemical stability, reactivity, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C13H9FO3 |
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Molecular Weight |
232.21 g/mol |
IUPAC Name |
(E)-1-(5-fluoro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H9FO3/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+ |
InChI Key |
MHKPYZMVWULMGR-GQCTYLIASA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)O |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
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